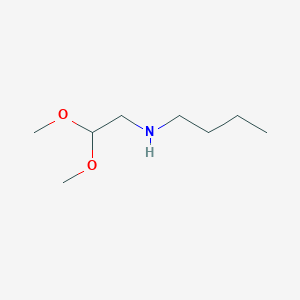

N-(2,2-dimethoxyethyl)butan-1-amine

説明

N-(2,2-Dimethoxyethyl)butan-1-amine is a secondary amine characterized by a butan-1-amine backbone substituted with a 2,2-dimethoxyethyl group. This structural motif introduces both steric and electronic modifications compared to simpler alkylamines. The dimethoxyethyl group enhances polarity and hydrogen-bonding capacity, which may influence solubility in polar solvents and reactivity in synthetic applications.

特性

CAS番号 |

98544-93-5 |

|---|---|

分子式 |

C8H19NO2 |

分子量 |

161.24 g/mol |

IUPAC名 |

N-(2,2-dimethoxyethyl)butan-1-amine |

InChI |

InChI=1S/C8H19NO2/c1-4-5-6-9-7-8(10-2)11-3/h8-9H,4-7H2,1-3H3 |

InChIキー |

QGNGLQHRHIOVPL-UHFFFAOYSA-N |

正規SMILES |

CCCCNCC(OC)OC |

製品の起源 |

United States |

類似化合物との比較

Alkyl-Substituted Butan-1-amines

Example : Diisopentylamine (N,N-bis(3-methylbutyl)amine)

- Structure : Branched alkyl chains (3-methylbutyl groups).

- Properties : Lower polarity due to hydrocarbon substituents; boiling point 121–122°C at 13.3 kPa, density 0.77 g/cm³ .

- Applications: Intermediate in organic synthesis, particularly for non-polar reactants.

- Contrast : The dimethoxyethyl group in N-(2,2-dimethoxyethyl)butan-1-amine increases polarity, likely raising boiling point and water solubility compared to Diisopentylamine.

Aromatic-Substituted Butan-amines

Example : N-Ethyl-1-phenyl-butane-2-amine (N-Etil-PBA)

- Structure : Phenyl group at the β-position of the butan-2-amine backbone.

- Applications: Investigated as a novel psychoactive substance.

- Contrast: The target compound lacks aromaticity but features ether oxygen atoms, which may favor applications in coordination chemistry or as a hydrogen-bond donor.

Heterocyclic-Substituted Butan-amines

Example : N-(Furan-2-ylmethyl)butan-1-amine

- Structure : Furan ring attached via a methylene group.

- Applications : Intermediate in heterocyclic synthesis.

- Contrast : The dimethoxyethyl group provides ether oxygens without aromaticity, possibly reducing resonance stabilization but improving solubility in protic solvents.

Organometallic Ligands

Example : N-(Dipyridin-2-ylmethyl)butan-1-amine (IrL5)

- Structure : Pyridyl groups enable bidentate coordination.

- Properties : Forms stable iridium(III) complexes with quantum yields up to 13% and lifetimes of 2.3 μs .

- Applications : Phosphorescent materials for OLEDs or sensors.

- Contrast : The dimethoxyethyl group in the target compound may act as a weaker-field ligand compared to pyridyl groups, altering metal complex stability and emission properties.

Physicochemical and Functional Group Analysis

Functional Group Impact :

- Dimethoxyethyl: Enhances solubility in polar solvents (e.g., ethanol, DMSO) and stabilizes intermediates via hydrogen bonding.

- Branched Alkyl (Diisopentylamine) : Reduces crystallinity, favoring liquid-phase reactions.

- Aromatic (N-Etil-PBA) : Introduces bioactivity and UV-vis absorption properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。